An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-chlorothiophene
An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-chlorothiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-chlorothiophene is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique electronic properties and reactivity make it a valuable precursor for the development of novel pharmaceuticals, agrochemicals, and advanced materials, including conductive polymers and organic electronics.[1][2] This technical guide provides a comprehensive overview of the physical properties of 2-Bromo-5-chlorothiophene, detailed experimental protocols for their determination, and an analysis of its spectral characteristics and reactivity.
Physical Properties
The physical characteristics of 2-Bromo-5-chlorothiophene are crucial for its handling, storage, and application in various chemical reactions. A summary of its key physical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₂BrClS | [3][4][5][6] |
| Molecular Weight | 197.48 g/mol | [3][4][5][7] |
| Appearance | Colorless to pale yellow or light brown liquid | [1][2] |
| Density | 1.803 g/mL at 25 °C | [3][8][9] |
| Boiling Point | 69-70 °C at 18 mmHg | [3][8][9][10] |
| Melting Point | -20 °C | [8][10] |
| Refractive Index (n20/D) | 1.596 | [3][10] |
| Solubility | Soluble in organic solvents such as dichloromethane and ether; limited solubility in water. | [1] |
| Flash Point | 85 °C (closed cup) | [3] |
Experimental Protocols
The following sections detail the methodologies for determining the key physical properties of 2-Bromo-5-chlorothiophene.
Determination of Boiling Point
The boiling point of 2-Bromo-5-chlorothiophene is determined at reduced pressure using a short-path distillation apparatus.
Materials:
-
Short-path distillation apparatus
-
Round-bottom flask
-
Heating mantle with a stirrer
-
Thermometer
-
Vacuum pump
-
Manometer
-
2-Bromo-5-chlorothiophene sample
Procedure:
-
Assemble the short-path distillation apparatus, ensuring all joints are properly sealed.
-
Place a sample of 2-Bromo-5-chlorothiophene into the round-bottom flask along with a magnetic stir bar.
-
Position the thermometer such that the bulb is just below the side arm leading to the condenser.
-
Connect the apparatus to a vacuum pump and a manometer.
-
Begin stirring and gradually heat the sample using the heating mantle.
-
Reduce the pressure to 18 mmHg.
-
Record the temperature at which the liquid boils and a steady stream of condensate is observed on the condenser. This temperature is the boiling point.
Determination of Density
The density of 2-Bromo-5-chlorothiophene is determined using a pycnometer at a constant temperature of 25 °C.
Materials:
-
Pycnometer (specific gravity bottle)
-
Analytical balance
-
Constant temperature water bath (25 °C)
-
2-Bromo-5-chlorothiophene sample
-
Distilled water
Procedure:
-
Clean and dry the pycnometer thoroughly.
-
Weigh the empty pycnometer on an analytical balance.
-
Fill the pycnometer with distilled water and place it in the constant temperature water bath at 25 °C for 30 minutes to reach thermal equilibrium.
-
Remove the pycnometer, wipe it dry, and weigh it.
-
Empty and dry the pycnometer again.
-
Fill the pycnometer with the 2-Bromo-5-chlorothiophene sample and repeat step 3.
-
Remove the pycnometer, wipe it dry, and weigh it.
-
Calculate the density using the following formula: Density = (mass of sample) / (mass of water) * density of water at 25 °C
Determination of Refractive Index
The refractive index of 2-Bromo-5-chlorothiophene is measured using an Abbe refractometer at 20 °C with a sodium D-line light source (589 nm).
Materials:
-
Abbe refractometer
-
Constant temperature water bath (20 °C)
-
Sodium D-line light source
-
2-Bromo-5-chlorothiophene sample
-
Dropper
Procedure:
-
Calibrate the Abbe refractometer using a standard sample with a known refractive index.
-
Circulate water from the constant temperature bath at 20 °C through the refractometer prisms.
-
Place a few drops of the 2-Bromo-5-chlorothiophene sample onto the surface of the prism.
-
Close the prism and allow a few minutes for the sample to reach thermal equilibrium.
-
Adjust the light source and the refractometer's optics to bring the dividing line between the light and dark fields into sharp focus.
-
Align the dividing line with the crosshairs in the eyepiece.
-
Read the refractive index value from the instrument's scale.
Spectral Properties and Analysis
Spectroscopic data is essential for the structural elucidation and purity assessment of 2-Bromo-5-chlorothiophene.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-Bromo-5-chlorothiophene in CDCl₃ typically shows two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The chemical shifts are approximately δ 6.83 and δ 6.67 ppm. The coupling constant between these two protons is a characteristic feature.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands for 2-Bromo-5-chlorothiophene are expected for C-H stretching of the aromatic ring, C=C stretching of the thiophene ring, and C-Br and C-Cl stretching vibrations.
Mass Spectrometry
The mass spectrum of 2-Bromo-5-chlorothiophene shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is influenced by the presence of bromine and chlorine isotopes, leading to characteristic isotopic clusters for the molecular ion and fragment ions.
Reactivity and Synthetic Applications
2-Bromo-5-chlorothiophene is a key intermediate in the synthesis of a wide range of organic compounds, primarily through cross-coupling reactions.
Suzuki Cross-Coupling Reaction
The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds. 2-Bromo-5-chlorothiophene can be selectively coupled with various boronic acids at the more reactive 2-position (bearing the bromine atom) to synthesize 2-aryl-5-chlorothiophenes.
Experimental Workflow for Suzuki Cross-Coupling
Caption: Experimental workflow for the Suzuki cross-coupling reaction.
Logical Relationship in Suzuki Coupling
Caption: Logical relationships in the Suzuki cross-coupling reaction.
References
- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-BROMO-5-CHLOROTHIOPHENE(2873-18-9) 1H NMR [m.chemicalbook.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 5-Bromo-2-chlorothiophene [webbook.nist.gov]
- 10. spectrabase.com [spectrabase.com]
